molecular formula C14H19N5O B7171913 N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine

Cat. No.: B7171913
M. Wt: 273.33 g/mol
InChI Key: MKGMWAGRNXEQIA-UHFFFAOYSA-N
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Description

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-11-9-13(20-18-11)10-19-7-4-12(5-8-19)16-14-3-2-6-15-17-14/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMWAGRNXEQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Piperidine Ring: This often involves hydrogenation reactions starting from pyridine derivatives.

    Coupling Reactions: The final step involves coupling the oxazole and piperidine rings with the pyridazine ring using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-amine: shares similarities with other compounds containing pyridazine, piperidine, and oxazole rings.

    Pyridazine Derivatives: These compounds are known for their diverse biological activities.

    Piperidine Derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

    Oxazole Derivatives: Studied for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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